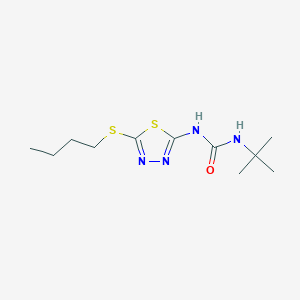
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative, which is synthesized by the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, tert-butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides, which upon oxidation forms base stable tert-butylsulfonamide .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to changes in cellular functions .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antitumor activities .
Action Environment
The action, efficacy, and stability of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea can be influenced by various environmental factors. For instance, the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its potential as a lead compound for the development of new drugs. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs to treat these diseases. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are many future directions for research on 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea. One area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs and therapies. Finally, further research is needed to optimize the synthesis process for this compound, in order to increase the yield and reduce the cost of production.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 1-tert-butyl-3-isocyanatomethylbenzene and 5-butylsulfanyl-1,3,4-thiadiazol-2-amine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs to treat these diseases.
Propiedades
IUPAC Name |
1-tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-5-6-7-17-10-15-14-9(18-10)12-8(16)13-11(2,3)4/h5-7H2,1-4H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONMYKMPWGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
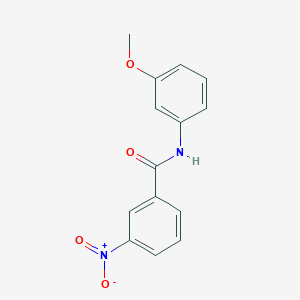


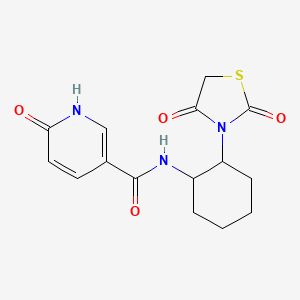
![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)
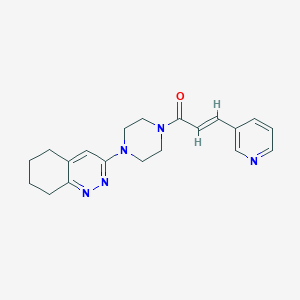
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)
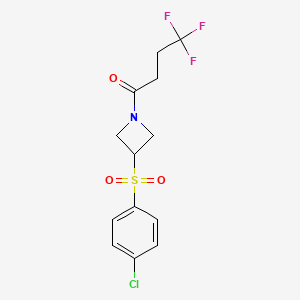
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)
